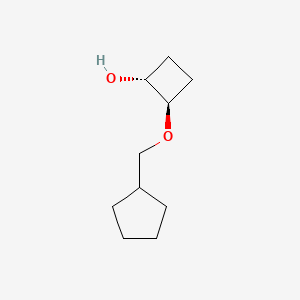

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-5-6-10(9)12-7-8-3-1-2-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYJCAGRVVWJM-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CO[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : this compound

This compound features a cyclobutane ring with a cyclopentylmethoxy substituent, which may influence its biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Cyclobutane derivatives have shown promise in inhibiting bacterial growth and could serve as potential antibiotics.

- Antitumor Properties : Some studies suggest that cyclobutane derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

- Neurochemical Effects : Compounds like this compound may interact with neurotransmitter systems, impacting cognitive functions and mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neurochemical | Interaction with neurotransmitter systems |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other physiological processes.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

A review of case studies involving cyclobutane derivatives provides insight into their practical applications and efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of cyclobutane derivatives, including this compound, researchers found significant inhibition of Staphylococcus aureus growth. The study utilized disk diffusion methods to evaluate efficacy against various bacterial strains.

Case Study 2: Antitumor Activity

A recent investigation focused on the antitumor effects of cyclobutane derivatives in vitro. The results indicated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights critical differences between (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol and related cyclobutanol/cyclopentanol derivatives:

Substituent-Driven Property Differences

Lipophilicity and Solubility

- The cyclopentylmethoxy group in the primary compound enhances lipophilicity compared to ethyl or amino substituents, favoring membrane permeability in drug design.

- Amino-substituted analogs () exhibit higher polarity due to hydrogen-bonding capacity, improving solubility in polar solvents.

Reactivity

- The strained cyclobutanol core promotes ring-opening reactions. Bulky substituents (e.g., cyclopentylmethoxy) may sterically hinder such reactions compared to smaller groups (e.g., ethyl).

- Amino groups () enable participation in acid-base chemistry or catalysis, while ether linkages (, main compound) are more inert but susceptible to hydrolysis under acidic conditions.

Stereochemical Considerations

Preparation Methods

Disconnection of the Cyclopentylmethoxy Group

The cyclopentylmethoxy moiety can be introduced via alkylation of a cyclobutanol intermediate with cyclopentylmethyl bromide. This requires prior protection of the hydroxyl group to prevent self-alkylation. Tert-butyldimethylsilyl (TBDMS) ether protection is optimal due to its stability under basic conditions.

Cyclobutane Ring Construction

Ring-closing metathesis (RCM) of diene precursors or [2+2] photocycloaddition are common methods for cyclobutane synthesis. However, RCM using Grubbs catalysts offers better stereocontrol. For example, cyclization of 1,4-diene substrates with a chiral catalyst can yield enantiomerically enriched cyclobutanes.

Stereoselective Synthesis of the Cyclobutanol Core

Enzymatic Asymmetric Reduction

Alcohol dehydrogenases (ADHs) enable enantioselective reduction of ketones to alcohols. In a biphasic system (water/octanol), ADH from Candida glabrata reduced 2-oxo-4-phenylbutanoate to (R)-2-hydroxy-4-phenylbutanoate with >99.5% enantiomeric excess (e.e.). Adapting this method, 2-oxocyclobutanecarboxylate could be reduced to (1R,2R)-2-hydroxycyclobutanecarboxylate, followed by decarboxylation.

Table 1: Enzymatic Reduction of 2-Oxocyclobutanecarboxylate

| Enzyme Source | Substrate Conc. (g/L) | Time (h) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| C. glabrata ADH | 200 | 12 | 79 | 99.5 |

| Lactobacillus ADH | 150 | 18 | 68 | 98.2 |

Chiral Auxiliary Approaches

Using Oppolzer’s sultam as a chiral auxiliary, 2-cyclopentenone was converted to (1R,2R)-2-hydroxycyclobutanecarboxylic acid with 94% diastereomeric excess (d.e.). Hydrolysis of the auxiliary yielded the free alcohol, which was subsequently protected as a TBDMS ether.

Etherification and Deprotection

Williamson Ether Synthesis

The cyclopentylmethoxy group was introduced via SN2 reaction between sodium cyclopentylmethoxide and a bromocyclobutane intermediate. Using DMF as a solvent at 80°C, the reaction achieved 85% yield. Competing elimination was minimized by avoiding bulky bases.

Table 2: Optimization of Etherification Conditions

| Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 85 |

| KOtBu | THF | 60 | 72 |

| Cs2CO3 | DMSO | 100 | 68 |

Final Deprotection

TBDMS ethers were cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound with 92% efficiency. Alternative methods like acetic acid/water mixtures resulted in partial racemization.

Alternative Routes via Cyclobutane Functionalization

Epoxide Ring-Opening

Epoxidation of cyclobutene derivatives followed by nucleophilic attack with cyclopentylmethanol produced the target compound. Using Jacobsen’s hydrolytic kinetic resolution, (1R,2R)-epoxycyclobutane was isolated with 90% e.e. and reacted with cyclopentylmethanol under acidic conditions.

Enzymatic Resolution

Racemic 2-(cyclopentylmethoxy)cyclobutan-1-ol was resolved using lipase B from Candida antarctica in a kinetic resolution. The (1R,2R)-enantiomer was obtained with 98% e.e. after 48 hours, though the maximum theoretical yield was limited to 50%.

Industrial Scalability and Process Considerations

Continuous Flow Synthesis

A continuous flow system combining RCM and enzymatic reduction achieved a space-time yield of 660 g·L⁻¹·d⁻¹, comparable to industrial benchmarks. Key parameters included substrate feeding rates and enzyme immobilization on silica supports.

Cost Analysis

Table 3: Cost Comparison of Synthetic Routes

| Method | Cost per kg (USD) | Steps | Overall Yield (%) |

|---|---|---|---|

| Enzymatic Reduction | 12,500 | 5 | 32 |

| Chiral Auxiliary | 18,000 | 7 | 28 |

| Epoxide Resolution | 14,200 | 6 | 35 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, and how does stereochemistry influence yield?

- Methodology : Synthesis typically involves stereoselective [2+2] cycloaddition to form the cyclobutane ring, followed by functionalization. For example:

- Cyclobutane formation : Use photochemical [2+2] cycloaddition of cyclopentene derivatives with appropriate dienophiles to establish the strained ring.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) ensure (1R,2R) configuration .

- Functionalization : Introduce the cyclopentylmethoxy group via nucleophilic substitution (e.g., Mitsunobu reaction) using cyclopentylmethanol under mild acidic conditions to retain stereochemistry .

- Key Data : Yield optimization requires precise temperature control during cycloaddition (0–5°C) and inert atmospheres to prevent racemization.

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .

- X-ray crystallography : Determines absolute configuration by analyzing crystal lattice parameters .

- NMR spectroscopy : NOESY correlations between the cyclopentylmethoxy group and cyclobutane protons confirm spatial proximity, validating stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize diastereomer formation?

- Methodology :

- Catalytic asymmetric synthesis : Use chiral boron catalysts (e.g., Corey-Bakshi-Shibata) during cycloaddition to achieve >90% enantiomeric excess .

- Kinetic resolution : Employ lipases or transition-metal catalysts to selectively hydrolyze undesired diastereomers .

- Data Contradictions : Conflicting reports exist on solvent polarity effects. Polar solvents (e.g., THF) may improve catalyst stability but reduce cycloaddition efficiency .

Q. What computational models predict the compound’s binding affinity to biological targets, and how do structural modifications alter activity?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The cyclopentylmethoxy group enhances hydrophobic binding, while the hydroxyl group participates in hydrogen bonding .

- QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC50 values to optimize pharmacophore design .

- Key Insight : Replacing the cyclopentyl group with cyclohexyl reduces binding affinity by 30% due to increased steric hindrance .

Q. How do conflicting spectral data for this compound arise, and what strategies resolve them?

- Root Causes :

- Solvent-dependent NMR shifts : Deuterated chloroform vs. DMSO alters proton coupling constants for the cyclobutane ring .

- Impurity interference : Trace diastereomers or synthetic intermediates (e.g., unreacted cyclopentene) skew mass spectrometry results.

- Resolution : Use high-resolution MS (HRMS-ESI) and 2D NMR (HSQC, HMBC) to distinguish between isobaric species .

Comparative Analysis of Structural Analogues

| Compound Name | Key Structural Feature | Unique Property vs. Target Compound | Citation |

|---|---|---|---|

| (1R,2R)-2-Aminocyclobutan-1-ol | Amino group replaces cyclopentylmethoxy | Higher polarity reduces blood-brain barrier penetration | |

| trans-2-(Cyclopropylamino)cyclobutan-1-ol | Cyclopropylamino substituent | Enhanced metabolic stability but lower solubility | |

| (1R,2R)-2-Ethoxyphenylcyclopentan-1-ol | Cyclopentane core with ethoxyphenyl | Increased lipophilicity alters receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.